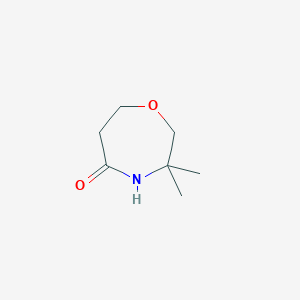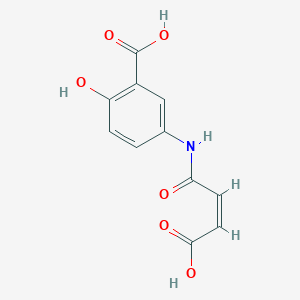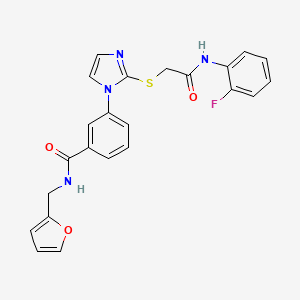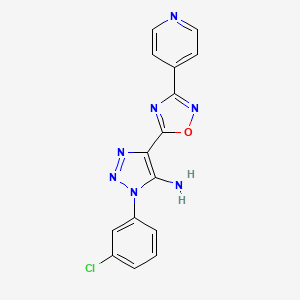![molecular formula C24H20N2O3 B2366938 N-[(4-methoxyphenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide CAS No. 328022-88-4](/img/structure/B2366938.png)
N-[(4-methoxyphenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-methoxyphenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide, also known as MI-2, is a small molecule inhibitor that has gained attention in the scientific community for its potential use in cancer treatment. MI-2 is a derivative of indolizine, a heterocyclic compound that has been shown to have anticancer properties.
Aplicaciones Científicas De Investigación
Antibacterial and Antioxidant Properties
The synthesis of new thiazolidinones, including analogs structurally related to N-[(4-methoxyphenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide, has demonstrated significant antibacterial and antioxidant activities. These compounds show enhanced activity against E. coli, S. aureus, and B. subtilis, indicating potential applications in combating bacterial infections and oxidative stress (Hamdi et al., 2012).
Antimicrobial and Anticancer Activity
Compounds structurally similar to the given chemical have shown promising antimicrobial and anticancer activities. For example, a series of N-aryl substituted phenyl acetamide analogs demonstrated inhibitory activity against HCT 116 cancer cell line, indicating their potential as therapeutic agents in cancer treatment (Kumar et al., 2019).
Synthesis and Characterization
Studies focusing on the synthesis of analogs reveal insights into the chemical properties and potential applications of N-[(4-methoxyphenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide. The methods used for synthesis, involving different substituents and reactions, provide a pathway for producing related compounds with potential therapeutic uses (Chao, 2008).
Selective β3-Adrenergic Receptor Agonists
Compounds like N-phenyl-(2-aminothiazol-4-yl)acetamides with specific moieties have shown potential as selective β3-adrenergic receptor agonists. This indicates possible applications in treating obesity and type 2 diabetes, with compounds showing significant hypoglycemic activity in rodent models of diabetes (Maruyama et al., 2012).
Corrosion Inhibition in Metals
Mannich bases structurally similar to the given compound have been studied as corrosion inhibitors for metals in acidic environments. This suggests potential industrial applications in protecting metals from corrosion, particularly in sulfuric acid solutions (Nasser & Sathiq, 2017).
Mecanismo De Acción
The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. A study on a related compound, (E)-N-(4-methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide, suggests that it and its derivatives may have potential as EGFR/VEGFR-2 inhibitors in the treatment of triple-negative cancer .
Direcciones Futuras
The future directions for research on “N-[(4-methoxyphenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential therapeutic applications could be explored further, building on the research done on related compounds .
Propiedades
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c1-29-20-12-10-17(11-13-20)16-25-24(28)23(27)22-21(18-7-3-2-4-8-18)15-19-9-5-6-14-26(19)22/h2-15H,16H2,1H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTGTDKJWRVVMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)C2=C(C=C3N2C=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methoxyphenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-Chlorophenoxy)pyrrolo[1,2-a]quinoxaline](/img/structure/B2366860.png)




acetyl]-1H-indol-1-yl}-N,N-diethylacetamide](/img/structure/B2366866.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2366867.png)


![2-(4-ethoxyphenyl)-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2366871.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2366874.png)
![3-(Benzo[b]thiophen-3-yl)morpholine](/img/structure/B2366877.png)